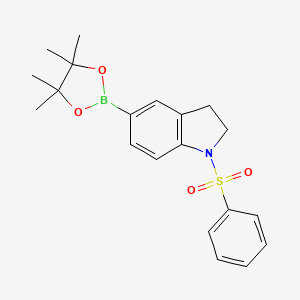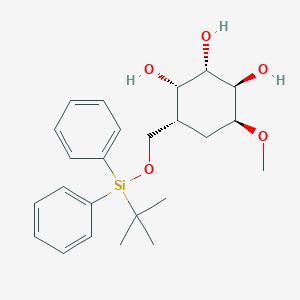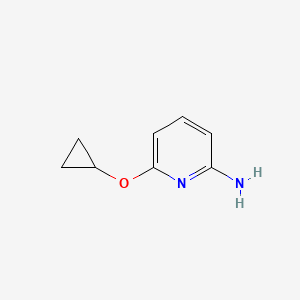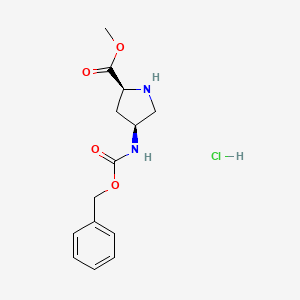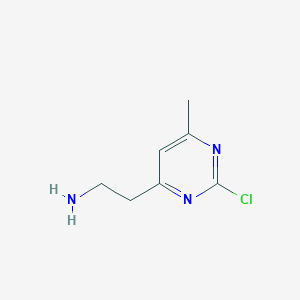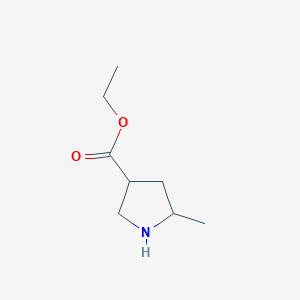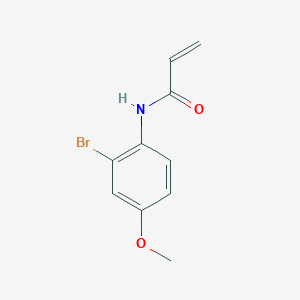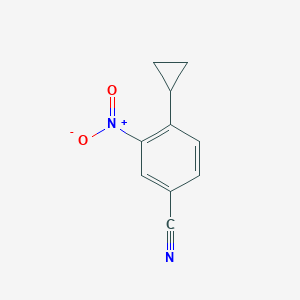
4-Cyclopropyl-3-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-3-nitrobenzonitrile is an organic compound characterized by a benzene ring substituted with a nitro group and a nitrile group, along with a cyclopropyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-3-nitrobenzonitrile typically involves the nitration of 4-cyclopropylbenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of benzonitriles, including this compound, often involves the ammoxidation of toluene derivatives. This process involves the reaction of the toluene derivative with ammonia and oxygen at elevated temperatures (400-450°C) to form the corresponding nitrile .
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclopropyl-3-nitrobenzonitrile can undergo various chemical reactions, including:
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas and Raney nickel catalyst.
Substitution: Nucleophiles such as amines under basic conditions.
Major Products Formed:
Reduction: 4-Cyclopropyl-3-aminobenzonitrile.
Substitution: N-substituted benzamides.
Aplicaciones Científicas De Investigación
4-Cyclopropyl-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and coordination complexes.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and nitro groups.
Industry: Used in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-3-nitrobenzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other biological molecules .
Comparación Con Compuestos Similares
Benzonitrile: A simpler analogue without the cyclopropyl and nitro groups.
4-Nitrobenzonitrile: Lacks the cyclopropyl group but contains the nitro and nitrile groups.
3-Nitrobenzonitrile: Similar structure but with the nitro group in a different position.
Uniqueness: 4-Cyclopropyl-3-nitrobenzonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of steric hindrance and electronic modulation in chemical reactions and biological interactions .
Propiedades
Fórmula molecular |
C10H8N2O2 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
4-cyclopropyl-3-nitrobenzonitrile |
InChI |
InChI=1S/C10H8N2O2/c11-6-7-1-4-9(8-2-3-8)10(5-7)12(13)14/h1,4-5,8H,2-3H2 |
Clave InChI |
RZDKMJUZRPTUEB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



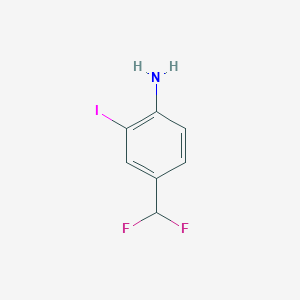
![4,6-Difluoro-[1,1'-biphenyl]-2-amine](/img/structure/B15224523.png)
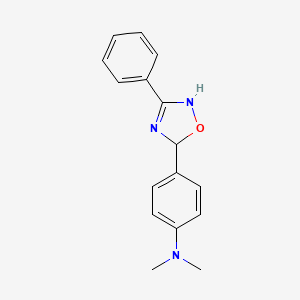
![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-4-(1,3-dioxoisoindol-2-yl)-N-methylbutanamide](/img/structure/B15224534.png)
